molecular formula C20H14O2S B14687369 2-(Benzyloxy)-9H-thioxanthen-9-one CAS No. 27638-84-2

2-(Benzyloxy)-9H-thioxanthen-9-one

Cat. No.: B14687369
CAS No.: 27638-84-2
M. Wt: 318.4 g/mol
InChI Key: AALYGKOEXAJTFS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-9H-thioxanthen-9-one: is an organic compound that belongs to the class of thioxanthenones. Thioxanthenones are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a thioxanthene core with a benzyloxy substituent at the second position and a ketone group at the ninth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-9H-thioxanthen-9-one typically involves the following steps:

    Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur. This step often requires the use of a strong acid catalyst and elevated temperatures.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the thioxanthene core with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation to Thioxanthenone: The final step involves the oxidation of the thioxanthene core to form the thioxanthenone. This can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives with enhanced properties.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles or electrophiles, are employed.

Major Products

    Oxidation: Products may include thioxanthenone derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is 2-(Benzyloxy)-9H-thioxanthen-9-ol.

    Substitution: Various substituted thioxanthenones depending on the reagents used.

Scientific Research Applications

2-(Benzyloxy)-9H-thioxanthen-9-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-methylpyridinium triflate
  • 2-(Benzyloxy)ethanol
  • 2-(Benzyloxy)phenol

Uniqueness

2-(Benzyloxy)-9H-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

27638-84-2

Molecular Formula

C20H14O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-phenylmethoxythioxanthen-9-one

InChI

InChI=1S/C20H14O2S/c21-20-16-8-4-5-9-18(16)23-19-11-10-15(12-17(19)20)22-13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

AALYGKOEXAJTFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O

Origin of Product

United States

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